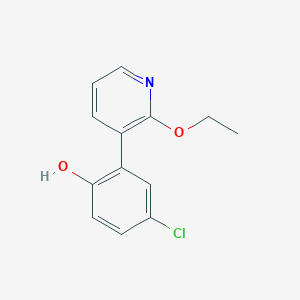

4-chloro-2-(2-ethoxypyridin-3-yl)phenol

Description

4-Chloro-2-(2-ethoxypyridin-3-yl)phenol is a chlorinated phenolic compound featuring a pyridine ring substituted with an ethoxy group at the 2-position and linked to the phenol moiety at the 3-position.

The synthesis of such compounds typically involves multi-step reactions, such as nucleophilic substitution, coupling reactions, or condensation processes, as observed in related chlorophenol derivatives (e.g., 67–81% yields for similar pyridine-linked structures) . Key characterization techniques include IR spectroscopy (to confirm hydroxyl and aromatic groups), $ ^1H $-NMR (to resolve substituent positions), and elemental analysis (to verify purity) .

Properties

IUPAC Name |

4-chloro-2-(2-ethoxypyridin-3-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-2-17-13-10(4-3-7-15-13)11-8-9(14)5-6-12(11)16/h3-8,16H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWAHCTOSNZJDLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C2=C(C=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(2-ethoxypyridin-3-yl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(2-ethoxypyridin-3-yl)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-(2-ethoxypyridin-3-yl)phenol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the chloro group can produce various substituted phenols.

Scientific Research Applications

4-chloro-2-(2-ethoxypyridin-3-yl)phenol has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(2-ethoxypyridin-3-yl)phenol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved would require further investigation through experimental studies.

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Pyridine vs. Pyrazole Rings: Replacement of the ethoxypyridine group in the target compound with a pyrazole ring (e.g., 4-chloro-2-(1H-pyrazol-3-yl)phenol) reduces molecular weight (194.62 vs.

- Substituent Effects: The ethoxy group in this compound may improve solubility compared to tert-butylaminoethyl substituents in 4-chloro-2-(2-tert-butylaminoethyl)phenol, which introduces bulkier hydrophobic groups .

Bioactivity

- Enzyme Modulation: FPD5, a pyrazole-pyridine hybrid, activates esterase D (ESD) and induces autophagy at nanomolar concentrations, suggesting that the ethoxypyridine analog could share similar mechanisms due to structural homology .

- Anticancer Activity : Thiadiazole-containing derivatives (e.g., compound 7d in ) exhibit potent cytotoxicity (IC$_{50}$ = 1.8 µM against Caco-2 cells), outperforming 5-fluorouracil. The absence of a thiadiazole ring in the target compound may limit its anticancer efficacy unless modified.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.